molecular formula C26H54O2Si2 B14204073 Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)- CAS No. 833460-50-7

Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-

Katalognummer: B14204073
CAS-Nummer: 833460-50-7
Molekulargewicht: 454.9 g/mol
InChI-Schlüssel: NSVSCGFGFSNHKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] is a chemical compound with the molecular formula C26H54O2Si2. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] typically involves the reaction of appropriate silane precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] may involve large-scale hydrosilylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., platinum or palladium complexes). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes .

Wissenschaftliche Forschungsanwendungen

Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with oxygen and other electronegative elements, which can influence the reactivity and stability of the compound. The organic groups attached to the silicon atoms can also modulate the compound’s properties and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can be compared with other similar organosilicon compounds, such as:

  • Silane, 1,2-ethanediylbis[trimethyl-]
  • 1,2-Ethanediylbis[dimethyl(vinyl)silane]
  • 1,2-Bis(trimethylsilyl)ethane

These compounds share some structural similarities but differ in their specific organic groups and chemical properties.

Eigenschaften

CAS-Nummer

833460-50-7

Molekularformel

C26H54O2Si2

Molekulargewicht

454.9 g/mol

IUPAC-Name

1-[2-[decanoyl(dimethyl)silyl]ethyl-dimethylsilyl]decan-1-one

InChI

InChI=1S/C26H54O2Si2/c1-7-9-11-13-15-17-19-21-25(27)29(3,4)23-24-30(5,6)26(28)22-20-18-16-14-12-10-8-2/h7-24H2,1-6H3

InChI-Schlüssel

NSVSCGFGFSNHKJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)[Si](C)(C)CC[Si](C)(C)C(=O)CCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.